molecular formula C9H9NO4 B12110731 Methyl 2-formyl-6-methoxyisonicotinate

Methyl 2-formyl-6-methoxyisonicotinate

Cat. No.: B12110731
M. Wt: 195.17 g/mol
InChI Key: JPPRBQNRUDIDHP-UHFFFAOYSA-N
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Description

Methyl 2-formyl-6-methoxyisonicotinate is a pyridine-based methyl ester featuring a formyl (-CHO) group at the 2-position and a methoxy (-OCH₃) substituent at the 6-position. Its molecular formula is C₉H₉NO₄, with a molecular weight of 195.17 g/mol. The compound’s structure positions it as a versatile intermediate in organic synthesis, particularly in reactions leveraging the reactivity of the aldehyde group, such as condensations, nucleophilic additions, or imine formations.

Properties

IUPAC Name

methyl 2-formyl-6-methoxypyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-13-8-4-6(9(12)14-2)3-7(5-11)10-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPRBQNRUDIDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-formyl-6-methoxyisonicotinate can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where a formylating agent is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This reagent then reacts with methyl 6-methoxyisonicotinate to introduce the formyl group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as toluene or dichloromethane, and the product is purified through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-6-methoxyisonicotinate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Methyl 2-carboxy-6-methoxyisonicotinate.

    Reduction: Methyl 2-hydroxymethyl-6-methoxyisonicotinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-formyl-6-methoxyisonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-formyl-6-methoxyisonicotinate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural differences and molecular properties of Methyl 2-formyl-6-methoxyisonicotinate and its analogs:

Compound Name Molecular Formula Substituent (Position 2) Molecular Weight (g/mol) Key Functional Group Reactivity
This compound C₉H₉NO₄ Formyl (-CHO) 195.17 Aldehyde (nucleophilic addition, oxidation)
Methyl 2-chloro-6-methoxyisonicotinate C₈H₈ClNO₃ Chloro (-Cl) 201.61 Halide (nucleophilic substitution, cross-coupling)
Methyl 2-(difluoromethyl)-6-methoxyisonicotinate C₉H₉F₂NO₃ Difluoromethyl (-CF₂H) 217.17 Electrophilic substitution, fluorination stability

Physical Properties and Stability

While specific data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, inferences can be drawn from its analogs:

  • The chloro derivative likely exhibits moderate polarity due to the electronegative Cl atom, favoring solubility in polar aprotic solvents.

Research Implications and Gaps

Current evidence focuses on structural analogs, highlighting the need for experimental studies on this compound’s physicochemical properties and synthetic applications. Comparative studies on reaction kinetics or biological activity across these analogs could further elucidate substituent effects on pyridine-based esters.

Biological Activity

Methyl 2-formyl-6-methoxyisonicotinate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C10_{10}H10_{10}N2_{2}O3_{3}
  • Molecular Weight : 206.20 g/mol

The compound features a methoxy group and an isonicotinic acid derivative, which contribute to its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

These findings suggest that the compound could be developed into an antimicrobial agent.

2. Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects.

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)25Induction of apoptosis
MCF-7 (Breast)30Cell cycle arrest
A549 (Lung)20Inhibition of proliferation

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

3. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies show that it reduces the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound inhibited bacterial growth effectively, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Research Findings: Anticancer Mechanisms

In another research project, scientists explored the anticancer mechanisms of this compound on HeLa cells. The study revealed that treatment with the compound led to increased levels of caspase-3, a marker for apoptosis, and decreased expression of Bcl-2, indicating a shift towards pro-apoptotic signaling pathways.

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